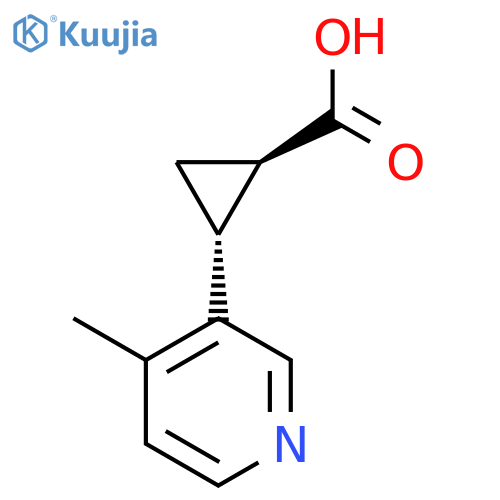Cas no 2227858-22-0 (rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans)

2227858-22-0 structure
商品名:rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans
- Z3271406801
- (1R,2R)-2-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
- EN300-1822208
- 2227858-22-0
-
- インチ: 1S/C10H11NO2/c1-6-2-3-11-5-9(6)7-4-8(7)10(12)13/h2-3,5,7-8H,4H2,1H3,(H,12,13)/t7-,8-/m1/s1
- InChIKey: PBWMSJSMORYOHC-HTQZYQBOSA-N
- ほほえんだ: OC([C@@H]1C[C@H]1C1C=NC=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 177.078978594g/mol
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 50.2Ų
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822208-5.0g |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans |
2227858-22-0 | 95% | 5g |
$3812.0 | 2023-06-01 | |
| Enamine | EN300-1822208-10.0g |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans |
2227858-22-0 | 95% | 10g |
$5652.0 | 2023-06-01 | |
| Enamine | EN300-1822208-2.5g |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans |
2227858-22-0 | 95% | 2.5g |
$2576.0 | 2023-09-19 | |
| Enamine | EN300-1822208-0.25g |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans |
2227858-22-0 | 95% | 0.25g |
$650.0 | 2023-09-19 | |
| 1PlusChem | 1P028P0U-100mg |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylicacid,trans |
2227858-22-0 | 95% | 100mg |
$627.00 | 2023-12-18 | |
| 1PlusChem | 1P028P0U-250mg |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylicacid,trans |
2227858-22-0 | 95% | 250mg |
$866.00 | 2023-12-18 | |
| 1PlusChem | 1P028P0U-10g |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylicacid,trans |
2227858-22-0 | 95% | 10g |
$7048.00 | 2023-12-18 | |
| 1PlusChem | 1P028P0U-5g |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylicacid,trans |
2227858-22-0 | 95% | 5g |
$4774.00 | 2023-12-18 | |
| Aaron | AR028P96-10g |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylicacid,trans |
2227858-22-0 | 95% | 10g |
$7797.00 | 2023-12-15 | |
| Aaron | AR028P96-250mg |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylicacid,trans |
2227858-22-0 | 95% | 250mg |
$919.00 | 2023-12-15 |
rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
2227858-22-0 (rac-(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, trans) 関連製品
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 13769-43-2(potassium metavanadate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
